REACTION_CXSMILES
|
[OH-:1].[Na+].[CH2:3]([C:5]1[CH:17]=[C:8]2[C:9]([CH:15]=[O:16])=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[N:7]2[N:6]=1)[CH3:4]>[N+]([O-])([O-])=O.[Ag+]>[CH2:3]([C:5]1[CH:17]=[C:8]2[C:9]([C:15]([OH:1])=[O:16])=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[N:7]2[N:6]=1)[CH3:4] |f:0.1,3.4|
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Name
|
|
Quantity
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10.86 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10.76 g
|
Type
|
reactant
|
Smiles
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C(C)C1=NN2C(C(=CC=C2OC)C=O)=C1
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Name
|
|
Quantity
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526 mL
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Type
|
catalyst
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Smiles
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[N+](=O)([O-])[O-].[Ag+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Subsequently, the insoluble material in the mixture was removed by filtration through Celite
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Type
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WASH
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Details
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The filtrate was washed with diethyl ether
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Type
|
ADDITION
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Details
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Diluted hydrochloric acid was then added to the aqueous layer
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Type
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EXTRACTION
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Details
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The mixture was then extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
Evaporation of the solvent
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN2C(C(=CC=C2OC)C(=O)O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |